Drak2-IN-1
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Overview
Description
DRAK2-IN-1 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase DRAK2 (death-associated protein kinase-related apoptosis-inducing kinase 2). This compound has shown significant potential in scientific research, particularly in the fields of immunology and cell biology, due to its ability to modulate T cell function and its implications in autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DRAK2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet the standards required for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
DRAK2-IN-1 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Scientific Research Applications
DRAK2-IN-1 has a wide range of applications in scientific research:
Immunology: It is used to study the role of DRAK2 in T cell function and its implications in autoimmune diseases such as type 1 diabetes and multiple sclerosis
Cell Biology: Researchers use this compound to investigate the regulation of T cell cytoskeletal dynamics and synapse formation.
Industry: This compound is used in the development of new drugs targeting DRAK2 and related pathways.
Mechanism of Action
DRAK2-IN-1 exerts its effects by inhibiting the kinase activity of DRAK2. This inhibition affects various cellular processes, including T cell activation, survival, and migration. This compound blocks the phosphorylation of specific substrates, such as STAT5 and p70S6 kinase, which are involved in signaling pathways critical for T cell function and immune regulation .
Comparison with Similar Compounds
Similar Compounds
SC82510: Another potent inhibitor of DRAK2, known for promoting axon branching in sensory neurons.
SC84458: A multikinase inhibitor with activity against DRAK2 and other kinases.
Uniqueness of DRAK2-IN-1
This compound stands out due to its high selectivity and potency as a DRAK2 inhibitor. Its ability to modulate T cell function without affecting other kinases significantly makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]pentanamide |
InChI |
InChI=1S/C21H20N4O3/c1-2-3-8-17(26)22-12-9-10-16-14(11-12)18(21(27)24-16)20-19(25-28)13-6-4-5-7-15(13)23-20/h4-7,9-11,23-24,27H,2-3,8H2,1H3,(H,22,26) |
InChI Key |
ZFZLSKZDOULLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.